

Spectroscopic Profile of 2-Isopropylcyclopentanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Isopropylcyclopentanone** (CAS No. 14845-55-7), a key intermediate in the synthesis of various organic compounds, including the fungicide imibenconazole.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Structure and Properties

Property	Value
IUPAC Name	2-propan-2-ylcyclopentan-1-one[2]
Molecular Formula	C ₈ H ₁₄ O[2]
Molecular Weight	126.20 g/mol [2]
CAS Number	14845-55-7[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for **2-Isopropylcyclopentanone**.

¹H NMR Data (Predicted)

The proton NMR spectrum of **2-Isopropylcyclopentanone** is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and more complex multiplets for the protons on the cyclopentanone ring due to their diastereotopic nature.^[1]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH (isopropyl)	2.0 - 2.5	Septet	~7.0
CH ₃ (isopropyl)	0.9 - 1.1	Doublet	~7.0
CH (on ring)	2.2 - 2.6	Multiplet	-
CH ₂ (ring)	1.5 - 2.1	Multiplet	-

Table 1: Predicted ¹H NMR Data for **2-Isopropylcyclopentanone**.^[1]

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is characteristically found in the downfield region of the spectrum.^[1]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	215 - 225
CH (on ring)	45 - 55
CH (isopropyl)	30 - 40
CH ₂ (ring)	20 - 35
CH ₃ (isopropyl)	15 - 25

Table 2: Predicted ¹³C NMR Data for **2-Isopropylcyclopentanone**.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of **2-Isopropylcyclopentanone** is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone.^[1]

Functional Group	Predicted Absorption Range (cm ⁻¹)
C=O (Ketone)	1750 - 1700
C-H (Aliphatic)	3000 - 2850

Table 3: Predicted Infrared (IR) Absorption Bands for **2-Isopropylcyclopentanone**.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-Isopropylcyclopentanone** is expected to show a molecular ion peak and characteristic fragments resulting from α -cleavage and McLafferty rearrangement.^[1]

m/z	Predicted Fragment Ion
126	[C ₈ H ₁₄ O] ⁺ (Molecular Ion)
83	[M - C ₃ H ₇] ⁺
55	[C ₄ H ₇] ⁺
43	[C ₃ H ₇] ⁺

Table 4: Predicted Mass Spectrometry Fragmentation Data for **2-Isopropylcyclopentanone**.^[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **2-Isopropylcyclopentanone** would be dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a high-resolution NMR spectrometer. For ^1H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high signal-to-noise ratio. For ^{13}C NMR, broadband proton decoupling would be used to simplify the spectrum.

IR Spectroscopy

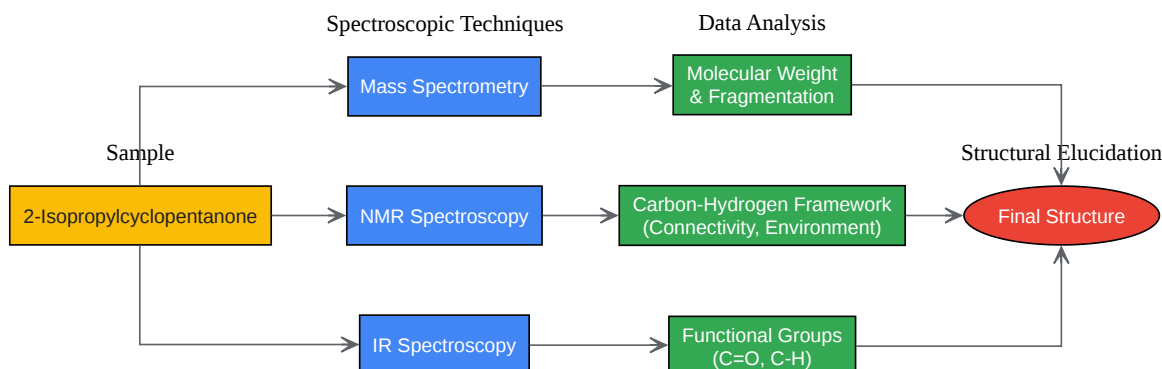
A drop of neat **2-Isopropylcyclopentanone** liquid would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates would be taken first and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam. This would cause the molecules to ionize and fragment. The resulting ions would be separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-Isopropylcyclopentanone** using the described spectroscopic techniques.



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References

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- 2. 2-Isopropylcyclopentanone | C₈H₁₄O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
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